(3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide
Overview
Description
(3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide is a complex organic compound characterized by its adamantyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide typically involves multiple steps. The initial step often includes the preparation of the adamantyl and phenoxy precursors. These precursors are then subjected to a series of reactions, including acylation and hydrazone formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its adamantyl group, in particular, is known for its ability to enhance the stability and bioavailability of drugs.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced durability or specific chemical reactivity.
Mechanism of Action
The mechanism of action of (3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The adamantyl group is known to enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide apart from similar compounds is its unique combination of adamantyl and phenoxy groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-N-(2-adamantyl)-3-[[2-(3,5-dimethylphenoxy)acetyl]hydrazinylidene]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-14-4-15(2)6-21(5-14)30-13-23(29)27-26-16(3)7-22(28)25-24-19-9-17-8-18(11-19)12-20(24)10-17/h4-6,17-20,24H,7-13H2,1-3H3,(H,25,28)(H,27,29)/b26-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCXNCNBUPHTES-WGOQTCKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2C3CC4CC(C3)CC2C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2C3CC4CC(C3)CC2C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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